

Application Note: Laboratory Scale Synthesis of Phenyl Cinnamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl cinnamate*

Cat. No.: B3028656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of **phenyl cinnamate**. The primary method described is the reaction of cinnamic acid with phenol via an acyl chloride intermediate, a robust and reliable procedure. An alternative high-yield method, the Steglich esterification, is also mentioned. This guide includes comprehensive experimental procedures, tables summarizing physical and chemical data, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Phenyl cinnamate is an aromatic ester with applications in the fragrance industry and as a precursor or building block in the synthesis of more complex organic molecules, including pharmaceuticals and liquid crystals. Its synthesis is a common example of esterification. This note details a well-established procedure for its preparation on a laboratory scale, focusing on safety, yield, and purity. The primary protocol is based on the conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride, followed by esterification with phenol.

Synthesis Pathway Overview

The synthesis is a two-step process performed in a single pot:

- Acyl Chloride Formation: Cinnamic acid is reacted with thionyl chloride (SOCl_2) to form the more reactive cinnamoyl chloride. This reaction releases sulfur dioxide (SO_2) and hydrogen chloride (HCl) as gaseous byproducts.
- Esterification: Phenol is added to the cinnamoyl chloride intermediate. The subsequent reaction forms the **phenyl cinnamate** ester and additional HCl gas.

An alternative method is the Steglich esterification, which uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-Dimethylaminopyridine (DMAP) to form the ester bond under milder conditions, often resulting in very high yields.[1][2]

Data Presentation

Table 1: Physical and Chemical Properties of Phenyl Cinnamate

Property	Value	Reference(s)
IUPAC Name	phenyl (E)-3-phenylprop-2-enoate	[3]
CAS Number	2757-04-2	[3]
Molecular Formula	$\text{C}_{15}\text{H}_{12}\text{O}_2$	[3]
Molecular Weight	224.25 g/mol	[3]
Appearance	White to light yellow crystalline powder/solid	[4]
Melting Point	75–76 °C (recrystallized)	[4]
Boiling Point	190–210 °C at 15 mm Hg	[4]

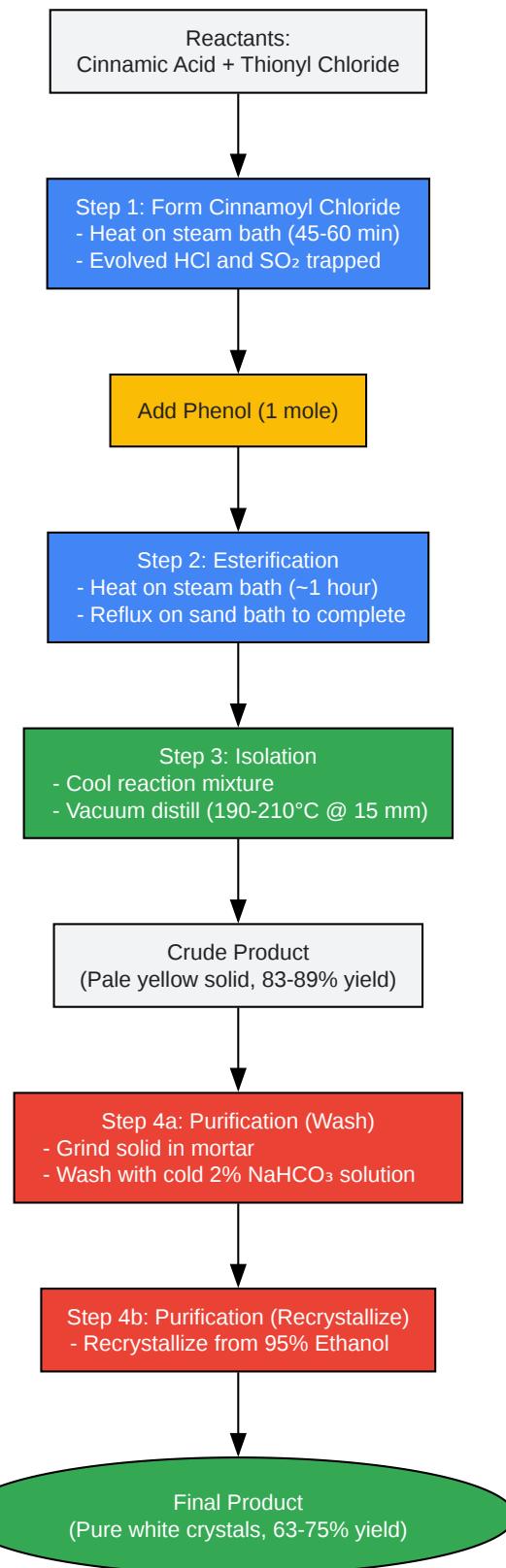
Table 2: Summary of Synthesis Parameters and Yields (Thionyl Chloride Method)

Parameter	Value	Reference(s)
Reactants	Cinnamic Acid, Thionyl Chloride, Phenol	[4]
Stoichiometry	1:1:1 molar ratio	[4]
Reaction Time	~2-3 hours total heating time	[4]
Crude Yield	83–89%	[4]
Final Yield (after purification)	63–75%	[4]
Purification Method	Distillation, Washing, Recrystallization from 95% Ethanol	[4]

Table 3: Spectroscopic Characterization Data for Phenyl Cinnamate

Technique	Data Reference
¹ H NMR	Spectral data available from Aldrich Chemical Company, Inc. via PubChem.[3]
¹³ C NMR	Spectral data available from Aldrich Chemical Company, Inc. via PubChem.[3]
IR Spectroscopy	Spectral data (FTIR, KBr Wafer) available from Aldrich Chemical Company, Inc. via PubChem.[3]

Experimental Protocol: Thionyl Chloride Method


This protocol is adapted from the procedure published in *Organic Syntheses*.[4]

Materials and Equipment

- Chemicals:
 - Cinnamic acid (148 g, 1.0 mole)

- Thionyl chloride (119 g or 73 mL, 1.0 mole), redistilled
- Phenol (94 g, 1.0 mole)
- 2% Sodium bicarbonate (NaHCO_3) solution
- 95% Ethanol
- Equipment:
 - 500-mL Claisen flask
 - Reflux condenser
 - Gas absorption trap (for HCl and SO_2)
 - Heating mantle or steam bath
 - Sand bath
 - Vacuum distillation apparatus
 - Mortar and pestle
 - Büchner funnel and filtration flask

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Phenyl Cinnamate**.

Step-by-Step Procedure

Step 1: Formation of Cinnamoyl Chloride

- Place cinnamic acid (148 g, 1.0 mole) and freshly distilled thionyl chloride (119 g, 1.0 mole) into a 500-mL Claisen flask.
- Fit the flask with a reflux condenser. Attach a gas absorption trap (e.g., a funnel inverted over a beaker of sodium hydroxide solution) to the top of the condenser to neutralize the evolved HCl and SO₂ gases.
- Heat the mixture cautiously on a steam bath. Once the initial vigorous reaction subsides, continue heating for 45-60 minutes, until the evolution of gas ceases.
- Allow the reaction mixture to cool to room temperature.

Step 2: Esterification with Phenol

- To the cooled flask containing the cinnamoyl chloride, add phenol (94 g, 1.0 mole).
- Heat the mixture again on a steam bath for approximately 1 hour, until the evolution of HCl gas stops.
- To ensure the reaction is complete, transfer the flask to a sand bath and heat it gently to the reflux temperature.

Step 3: Isolation of Crude **Phenyl Cinnamate**

- After cooling, set up the Claisen flask for vacuum distillation.
- Distill the mixture under reduced pressure. Collect the fraction boiling between 190–210 °C at 15 mm Hg.
- The distillate will solidify upon cooling to a pale yellow solid. This crude product typically weighs 186–200 g (83–89% yield).[4]

Step 4: Purification

- Transfer the crude solid product to a mortar and grind it into a fine powder.
- Wash the powder thoroughly with 500 mL of cold 2% sodium bicarbonate solution to remove any acidic impurities. Filter the solid using a Büchner funnel.
- Recrystallize the washed solid from approximately 300 mL of 95% ethanol.
- Collect the resulting pure white crystals by filtration and dry them. The final yield is typically between 141–168 g (63–75%).^[4] The purified product should have a melting point of 75–76 °C.

Safety Precautions

- Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Phenol: Toxic and corrosive. Can cause severe skin burns and is rapidly absorbed through the skin. Handle with extreme care, using appropriate gloves and eye protection.
- Gas Evolution: The reaction releases significant amounts of toxic and corrosive gases (HCl and SO₂). A gas trap is mandatory to prevent their release into the laboratory.
- Vacuum Distillation: There is a risk of implosion. Use glassware that is free of cracks or stars, and a safety screen is recommended.

Conclusion

The described protocol provides a reliable and effective method for synthesizing **phenyl cinnamate** on a laboratory scale. The procedure yields a high-purity product, confirmed by its melting point. For syntheses requiring milder conditions or for substrates sensitive to acid chlorides, the Steglich esterification presents a valuable alternative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 2. jove.com [jove.com]
- 3. Phenyl Cinnamate | C15H12O2 | CID 785207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Application Note: Laboratory Scale Synthesis of Phenyl Cinnamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028656#laboratory-scale-synthesis-protocol-for-phenyl-cinnamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com